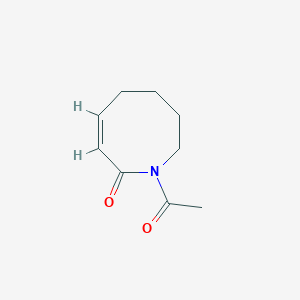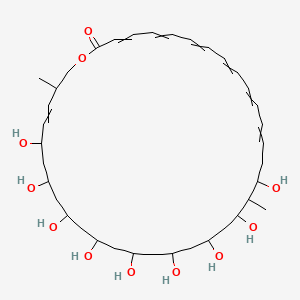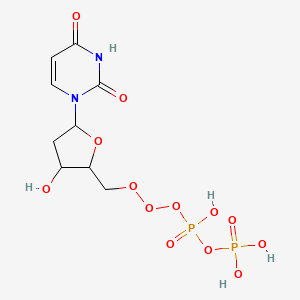
2'-Deoxyuridine-5'-diphosphate-Aqueous solution
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxyuridine-5’-diphosphate is a nucleotide analog that plays a crucial role in the biosynthesis of deoxyribonucleic acid (DNA). It is an intermediate in the pyrimidine nucleotide biosynthesis pathway and is involved in the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, which is essential for DNA replication and repair .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyuridine-5’-diphosphate typically involves the phosphorylation of deoxyuridine. This can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of 2’-Deoxyuridine-5’-diphosphate may involve enzymatic methods using nucleoside diphosphate kinases. These enzymes catalyze the transfer of phosphate groups from nucleoside triphosphates to deoxyuridine, forming the desired diphosphate compound. This method is advantageous due to its specificity and efficiency .
化学反応の分析
Types of Reactions: 2’-Deoxyuridine-5’-diphosphate undergoes several types of chemical reactions, including:
Phosphorylation: Conversion to triphosphate forms.
Hydrolysis: Breakdown into monophosphate forms.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions:
Phosphorylation: Utilizes phosphorylating agents like POCl3.
Hydrolysis: Conducted in aqueous solutions with acidic or basic catalysts.
Substitution: Requires nucleophilic agents and controlled pH.
Major Products:
Phosphorylation: Produces 2’-Deoxyuridine-5’-triphosphate.
Hydrolysis: Yields 2’-Deoxyuridine-5’-monophosphate.
Substitution: Results in various nucleotide analogs.
科学的研究の応用
2’-Deoxyuridine-5’-diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nucleotide analogs and as a reagent in biochemical assays.
Biology: Plays a role in DNA replication and repair studies, serving as a substrate for DNA polymerases.
Industry: Utilized in the production of nucleic acid-based products and as a standard in analytical techniques.
作用機序
The primary mechanism of action of 2’-Deoxyuridine-5’-diphosphate involves its incorporation into DNA during replication. It is converted to deoxythymidine monophosphate by thymidylate synthase, which is then used in DNA synthesis. This conversion is crucial for maintaining the integrity of the genetic material and preventing mutations . The compound also acts as a substrate for various enzymes involved in nucleotide metabolism, ensuring the proper balance of nucleotides within the cell .
類似化合物との比較
2’-Deoxyuridine-5’-triphosphate: A triphosphate analog involved in DNA synthesis.
2’-Deoxyuridine-5’-monophosphate: A monophosphate form used in nucleotide metabolism.
Thymidine-5’-diphosphate: Another nucleotide analog involved in DNA synthesis.
Uniqueness: 2’-Deoxyuridine-5’-diphosphate is unique due to its specific role in the conversion to deoxythymidine monophosphate, which is essential for DNA synthesis. Unlike its triphosphate and monophosphate counterparts, the diphosphate form serves as a critical intermediate in the nucleotide biosynthesis pathway, making it indispensable for maintaining genetic stability .
特性
分子式 |
C9H14N2O13P2 |
|---|---|
分子量 |
420.16 g/mol |
IUPAC名 |
[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methylperoxy phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14N2O13P2/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-22-23-26(18,19)24-25(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17) |
InChIキー |
CJZNXVQYCCPWEQ-UHFFFAOYSA-N |
正規SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COOOP(=O)(O)OP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)

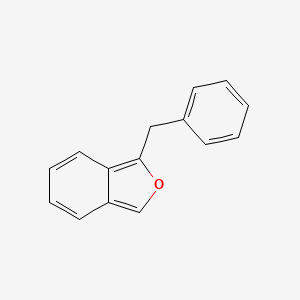
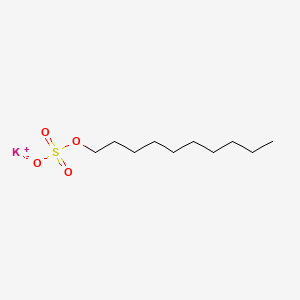



![4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B13815978.png)
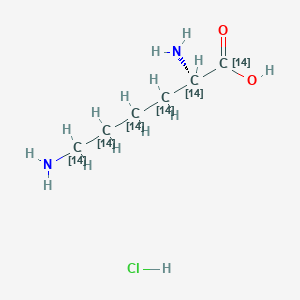
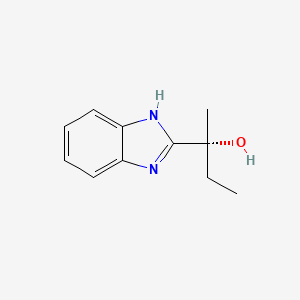
![(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile](/img/structure/B13815999.png)
